molecular formula C12H16O4 B12000334 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid

5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid

Cat. No.: B12000334
M. Wt: 224.25 g/mol
InChI Key: LPZLMONXQLCMOD-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by a phenyl ring substituted with a hydroxy group at the 2-position and a methoxy group at the 3-position, attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and pentanoic acid.

    Condensation Reaction: The aldehyde group of 2-hydroxy-3-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid
  • 5-(3-Hydroxy-4-methoxyphenyl)pentanoic acid
  • 5-(4-Methoxyphenyl)pentanoic acid

Comparison:

  • Structural Differences: The position of the hydroxy and methoxy groups on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

5-(2-hydroxy-3-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H16O4/c1-16-10-7-4-6-9(12(10)15)5-2-3-8-11(13)14/h4,6-7,15H,2-3,5,8H2,1H3,(H,13,14)

InChI Key

LPZLMONXQLCMOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CCCCC(=O)O

Origin of Product

United States

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